

Technical Support Center: C.I. Pigment Red 104

Lightfastness Enhancement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the lightfastness of **C.I. Pigment Red 104** (Molybdate Orange/Red).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation to improve the lightfastness of **C.I. Pigment Red 104**.

Issue 1: Significant Fading or Color Change After UV Exposure

Question: My coating containing **C.I. Pigment Red 104** shows significant fading and a color shift after exposure to a xenon-arc lamp. How can I improve its stability?

Answer:

Significant photodegradation of **C.I. Pigment Red 104** under UV exposure is a known issue. The primary mechanism involves the absorption of UV radiation, which can lead to the breakdown of the pigment's crystal structure. To mitigate this, two main strategies are recommended: surface treatment of the pigment and incorporation of UV-stabilizing additives into the formulation.

Recommended Solutions:

- Surface Treatment: Applying an inorganic coating to the pigment particles can act as a protective barrier against UV radiation.[1][2][3] Common and effective treatments include:
 - Silica Coating: Encapsulating the pigment particles with a thin layer of silica.[4]
 - Alumina/Titania/Rare Earth Oxides: Precipitating hydrous oxides of aluminum, titanium, or rare earth metals (like cerium) onto the pigment surface.[2]
 - Antimony Compounds: Treating the pigment with a trivalent antimony compound in an aqueous medium.[1][5]
- Formulation with UV Stabilizers: Integrating UV absorbers and light stabilizers into your coating formulation provides an additional layer of protection.
 - UV Absorbers (UVAs): These molecules absorb harmful UV radiation and dissipate it as less damaging thermal energy. Benzotriazole or triazine-based UVAs are common choices.[6][7]
 - Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, neutralizing the highly reactive free radicals that are formed during photodegradation.[6][8] A synergistic effect is often observed when UVAs and HALS are used together.[6][8][9][10]

The following table summarizes the recommended starting concentrations for these additives.

Additive Type	Chemical Class	Recommended Concentration (wt% of total solids)
UV Absorber (UVA)	Benzotriazole / Triazine	1.0 - 3.0%
Hindered Amine Light Stabilizer (HALS)	Various	0.5 - 2.0%
Surface Treatment		
Trivalent Antimony Compound	e.g., Antimony Trichloride	0.5 - 10% (by weight of pigment)[5]
Hydrous Aluminum Oxide	Precipitated from Aluminum Sulfate	0.3 - 2.0% (by weight of pigment)[2]
Hydrous Cerium Oxide	Precipitated from a Cerium salt	0.3 - 3.0% (by weight of pigment)[2]

Issue 2: Poor Pigment Dispersion After Surface Treatment

Question: After attempting a silica coating on my **C.I. Pigment Red 104**, I'm experiencing issues with particle agglomeration and poor dispersion in my solvent-based resin system. What could be the cause and how do I fix it?

Answer:

Poor dispersion after surface treatment is a common problem and can stem from several factors, including incomplete coating, changes in the pigment's surface energy, or incompatibility with the dispersion medium.[11][12][13]

Troubleshooting Steps:

- Verify Coating Uniformity: Use techniques like Transmission Electron Microscopy (TEM) to visually inspect the coated pigment particles. An uneven or incomplete coating can leave exposed areas on the pigment surface, leading to agglomeration.

- Optimize Dispersant Selection: The surface treatment alters the surface chemistry of the pigment. The original dispersant may no longer be effective. You may need to screen for a new dispersant that is compatible with the coated pigment's surface (e.g., a silica surface).
- Adjust Dispersion Process:
 - Wetting Stage: Ensure the coated pigment is adequately wetted by the solvent and dispersant before applying high shear.[12]
 - Shear Energy: While high shear is necessary to break down agglomerates, excessive energy can fracture the protective coating. Monitor and adjust the intensity and duration of high-shear mixing (e.g., bead milling, rotor-stator homogenizer).[14]
- Consider a Coupling Agent: In some cases, a silane coupling agent can be used to improve the adhesion of the silica layer to the pigment and enhance compatibility with the organic resin matrix.

The logical workflow for troubleshooting this issue is as follows:

Diagram 1: Troubleshooting workflow for poor pigment dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the baseline lightfastness of **C.I. Pigment Red 104**?

A1: The lightfastness of **C.I. Pigment Red 104** is generally rated as good to excellent, often falling in the range of 7-8 on the Blue Wool Scale.[11] However, this can vary depending on the specific grade of the pigment, its particle size, the manufacturing process, and the formulation it is used in. For applications requiring very high durability, such as automotive coatings, enhancing its inherent lightfastness is often necessary.[4][15]

Q2: Can I improve lightfastness by simply increasing the pigment concentration?

A2: No, increasing the pigment concentration is not an effective strategy for improving lightfastness. While it may initially provide a more intense color, the individual pigment particles are still susceptible to photodegradation. In fact, high concentrations can sometimes lead to dispersion issues, which can negatively impact the overall performance and appearance of the coating.

Q3: Are there any health and safety concerns I should be aware of when working with **C.I. Pigment Red 104**?

A3: Yes, **C.I. Pigment Red 104** is a lead chromate molybdate sulfate pigment.[3][16][17] Both lead and hexavalent chromium compounds are toxic and are classified as potential carcinogens.[4][15] It is crucial to handle this pigment with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid inhalation of the powder. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Q4: What is a standard test method for evaluating the lightfastness of my modified pigment?

A4: A widely accepted standard is ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials".[18][19] This standard outlines several methods for accelerated weathering, including:

- Method C: Exposure to a xenon-arc lamp that simulates daylight filtered through window glass. This is the most common and controlled laboratory method.[18]
- Method A: Exposure to natural daylight filtered through glass.[18]

The change in color is typically quantified using the CIELAB color space (ΔE). A *lower* ΔE value after a set exposure time indicates better lightfastness.

Q5: How does encapsulation differ from a simple surface coating?

A5: Encapsulation is a more comprehensive process where the pigment particle is fully encased within a shell of another material, often a polymer.[20][21] A surface coating, on the other hand, involves precipitating a thin layer of a substance onto the pigment's surface.[1][2] While both aim to protect the pigment, encapsulation can offer a more robust and complete barrier, potentially providing enhanced stability and also modifying the pigment's interaction with its surrounding medium. Mini-emulsion techniques are one method used for pigment encapsulation.[20]

Experimental Protocols

Protocol 1: Surface Treatment with Trivalent Antimony

This protocol is based on methodologies described in patent literature for improving the lightfastness of lead chromate pigments.[1][5]

Objective: To coat **C.I. Pigment Red 104** with a trivalent antimony compound.

Materials:

- **C.I. Pigment Red 104**
- Deionized water
- Antimony Trichloride (SbCl_3)
- Sodium Hydroxide (NaOH) or other suitable base
- Hydrochloric Acid (HCl) or other suitable acid
- Beaker, magnetic stirrer, pH meter, filtration apparatus, drying oven

Procedure:

- Slurry Preparation: Prepare an aqueous slurry of **C.I. Pigment Red 104** (e.g., 100 g of pigment in 1 L of deionized water).
- pH Adjustment: While stirring, adjust the pH of the slurry to between 3.5 and 6.5 using a dilute acid or base.[5]
- Treatment Solution: In a separate beaker, prepare a solution of Antimony Trichloride. The amount should be calculated to be between 0.5% and 10% of the pigment's weight.[5]
- Precipitation: Slowly add the antimony trichloride solution to the pigment slurry while maintaining constant stirring and holding the pH within the 3.5-6.5 range. An antimony oxide/hydroxide layer will precipitate onto the pigment surface.
- Aging: Allow the mixture to stir for a period of time (e.g., 1-2 hours) to ensure complete precipitation and uniform coating.
- Recovery: Filter the treated pigment from the slurry.

- **Washing:** Wash the filter cake with deionized water until the wash water is free of soluble salts.
- **Drying:** Dry the pigment in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Diagram 2: Experimental workflow for antimony surface treatment.

Protocol 2: Lightfastness Testing using Xenon-Arc Apparatus

This protocol is a generalized procedure based on ASTM D4303 principles.[\[18\]](#)[\[19\]](#)

Objective: To evaluate the change in color of a pigmented coating after accelerated weathering.

Materials:

- Coating samples (one with untreated pigment, one with treated pigment) applied to standardized panels.
- Control panel (unexposed).
- Xenon-arc weathering apparatus.
- Spectrophotometer or colorimeter.

Procedure:

- **Sample Preparation:** Prepare drawdowns of your coatings on suitable substrates (e.g., steel panels). Ensure a uniform film thickness. Prepare at least two identical panels for each sample.
- **Initial Color Measurement:** Before exposure, measure the CIELAB (L, a, b*) values for each panel using a spectrophotometer. This is your baseline reading.
- **Masking:** Mask half of each panel with a light-blocking material (e.g., aluminum foil). This will serve as an unexposed reference on the same panel.

- Exposure: Place the panels in the xenon-arc apparatus. Set the conditions to simulate indoor daylight (as per ASTM D4303, Method C). Typical parameters might include:
 - Irradiance: ~0.35 W/m²/nm at 340 nm
 - Black Panel Temperature: ~63 °C
 - Relative Humidity: ~55%
- Exposure Duration: Expose the panels for a predetermined duration (e.g., 500, 1000, or 2000 hours).
- Final Color Measurement: After the exposure period, remove the panels and allow them to equilibrate to room temperature. Remove the masking.
- Data Analysis: Measure the L, a, and b* values on the exposed portion of each panel. Calculate the total color difference (ΔE) using the formula: $\Delta E = [(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]^{1/2}$ Compare the ΔE values of the coatings with treated and untreated pigments. A lower ΔE^* indicates improved lightfastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4046588A - Method for the manufacture of a lead chromate-containing pigment having a low acid soluble lead content - Google Patents [patents.google.com]
- 2. US2365171A - Lead chromate pigment production - Google Patents [patents.google.com]
- 3. C.I. Pigment Red 104 | CrMoO₁₂Pb₃S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C.I. Pigment Red 104 | 12656-85-8 | Benchchem [benchchem.com]
- 5. US2316244A - Lead chromate pigment - Google Patents [patents.google.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. songwon.com [songwon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 12. News - 14 Pigment Dispersion Problems & How SILIKE^{PROTECT}â„“s Silicone Hyperdispersant Solves Them [siliketech.com]
- 13. Settle Down: Factors that Influence Pigment Settling and Stability - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 14. mxdprocess.com [mxdprocess.com]
- 15. C.I. Pigment Red 104 (molybdate orange) - Canada.ca [canada.ca]
- 16. chembk.com [chembk.com]
- 17. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 18. micomlab.com [micomlab.com]
- 19. wewontech.com [wewontech.com]
- 20. researchgate.net [researchgate.net]
- 21. WO2009064278A1 - Polymer encapsulated pigments - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: C.I. Pigment Red 104 Lightfastness Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3228590#improving-the-lightfastness-of-c-i-pigment-red-104>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com